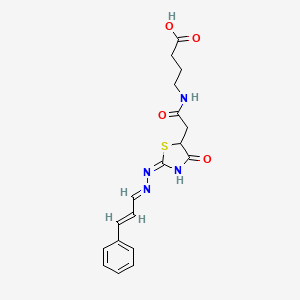

![molecular formula C10H14ClN3 B2752584 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride CAS No. 2138377-03-2](/img/structure/B2752584.png)

2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride” is a chemical compound with the linear formula C10H13N3 . It is also known as N-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13N3 . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and can vary depending on the specific conditions and reactants used . For instance, these compounds have been found to exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can vary depending on its specific structure and the conditions under which it is studied. Detailed information about its properties may be found in databases or scientific literature .Wissenschaftliche Forschungsanwendungen

DNA Binding and Cytotoxicity Studies

Studies have demonstrated the DNA binding capabilities and cytotoxicity of certain compounds closely related to 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride. For instance, copper (II) complexes of similar tridentate ligands have shown significant DNA binding propensity and minor structural changes to DNA upon binding. These complexes also displayed cytotoxicity against various cancer cell lines, with IC(50) values ranging between 37 and 156 μM (Kumar et al., 2012).

Synthesis of Optically Active Triamines

Research into the synthesis of new optically active triamines from related compounds has been conducted. These triamines, derived from 2,6-bis(aminomethyl)pyridine, have been studied for their equilibrium behavior in solution and their ability to form complexes with CuII (Bernauer et al., 1993).

Novel Synthesis and Properties of Derivatives

Innovative synthesis methods have been developed for derivatives of compounds similar to this compound. These methods involve reactions like enamine alkylation and have led to the production of aromatic molecules with distinctive properties, such as higher efficiency under photoirradiation conditions (Mitsumoto & Nitta, 2004).

Hybrid Organic-Inorganic Compounds

The creation of hybrid organic-inorganic compounds using similar chemical structures has been explored. These compounds exhibit interesting photophysical properties and are characterized by various forms of bonding and coordination, which could have implications in materials science (Buvaylo et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . FGFRs function through signal transduction pathways that, when activated, lead to various cellular responses. The compound’s interaction with these receptors inhibits these pathways, leading to changes in cell behavior .

Biochemical Pathways

The compound affects the FGF-FGFR axis , which is involved in several signal transduction pathways . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The compound’s inhibitory action on FGFRs disrupts these pathways .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-7-2-3-9-8(4-5-11)6-12-10(9)13-7;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHIFXDLMPJWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

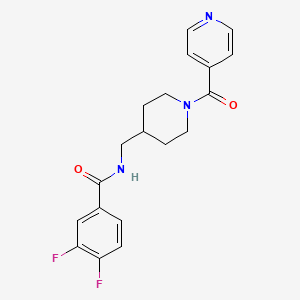

![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)

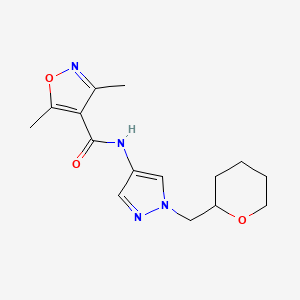

![3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2752504.png)

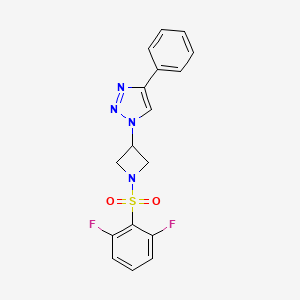

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)

![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)

![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)

![2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2752521.png)

![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)